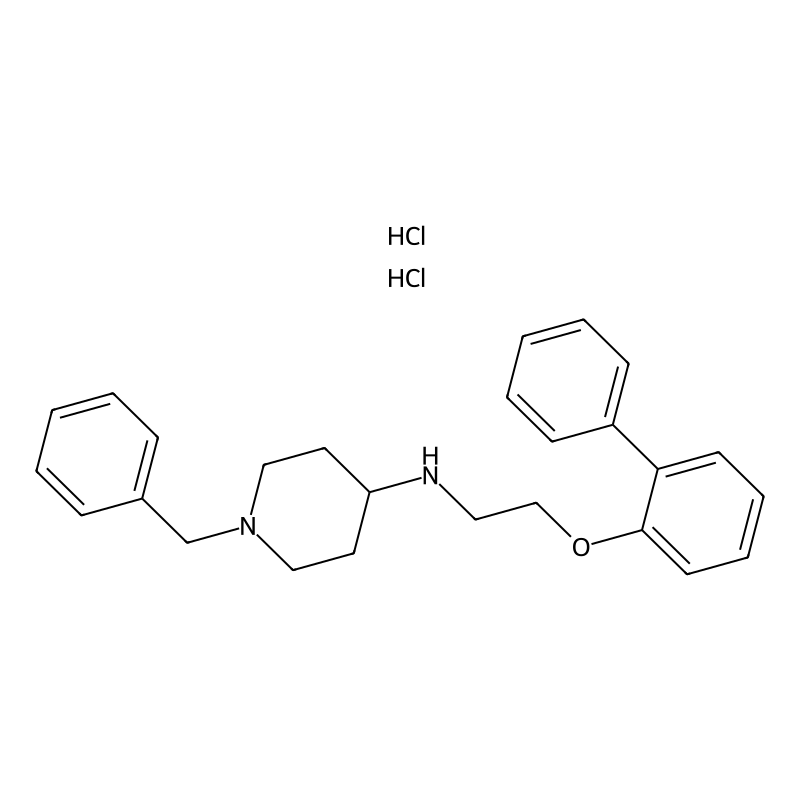N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here's what we can glean from the chemical structure:
N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 936.93 g/mol. This compound features a piperidine ring substituted with a benzyl group and a biphenylyloxy group, contributing to its unique structure and properties. It exists as a dihydrochloride hemihydrate, indicating that it contains two hydrochloride ions and half a water molecule per formula unit, which can influence its solubility and stability in various environments .
The reactivity of N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate primarily involves nucleophilic substitutions and acid-base reactions due to the presence of the amine functional group. The compound can undergo protonation in acidic conditions, forming stable cationic species. Additionally, it may participate in reactions typical of piperidine derivatives, such as alkylation or acylation, depending on the substituents present on the nitrogen atom .
This compound has been studied for its potential biological activities. Preliminary studies suggest that it may exhibit pharmacological effects similar to those of other piperidine derivatives, potentially acting on neurotransmitter systems in the central nervous system. While specific data on its biological activity is limited, compounds with similar structures have been investigated for their roles as anxiolytics, antidepressants, and antipsychotics .
The synthesis of N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate typically involves multi-step organic synthesis techniques. One common approach includes:
- Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-piperidone or its derivatives.
- Benzyl Substitution: A benzyl group is introduced via nucleophilic substitution using benzyl chloride.
- Biphenylyloxy Group Addition: The biphenylyloxy moiety is added through ether formation, often requiring activation of the hydroxyl group for successful coupling.
- Salt Formation: The final step involves converting the base form into its dihydrochloride salt by reaction with hydrochloric acid, followed by crystallization to obtain the hemihydrate form .
N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate has potential applications in medicinal chemistry and pharmacology due to its structural characteristics that may interact with biological targets. It could be explored for use in drug development aimed at treating neurological disorders or as a research tool in studies related to receptor binding and neurotransmitter modulation .
Interaction studies involving N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate focus on its binding affinity to various receptors. Similar compounds have been shown to interact with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. Investigating these interactions can provide insights into the compound's therapeutic potential and side effects .
Several compounds share structural similarities with N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-4-piperidone | C₆H₁₁NO | Lacks biphenylyloxy group; used in synthesizing other piperidine derivatives |
| 4-Bromobenzylpiperidine | C₁₃H₁₄BrN | Contains a bromine substituent; potential for different biological activity |
| 1-(2-Methoxyphenyl)-piperidine | C₁₃H₁₅NO | Features a methoxy group; studied for analgesic properties |
The uniqueness of N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .








